

Comparative Analysis of the Biological Activity of Methyl 2-amino-5-isopropylbenzoate Analogs

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Compound of Interest

Compound Name: *Methyl 2-amino-5-isopropylbenzoate*

Cat. No.: *B3204150*

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A comprehensive review of the antimicrobial and cytotoxic properties of structurally related benzoate and aminobenzoate derivatives, providing key experimental data and detailed methodologies for researchers in drug discovery.

While direct biological activity screening data for **Methyl 2-amino-5-isopropylbenzoate** is not extensively available in the reviewed literature, a comparative analysis of its structural analogs reveals significant antimicrobial and cytotoxic potential. This guide synthesizes findings from multiple studies to provide a comparative overview of the bioactivity of these related compounds, offering valuable insights for researchers and drug development professionals. The data is presented in clearly structured tables, accompanied by detailed experimental protocols and workflow visualizations to support further investigation.

Antimicrobial Activity of Analogs

A variety of analogs, including benzoic acid derivatives, 2-aminobenzoic acid derivatives, and compounds featuring isopropyl and methyl substitutions, have demonstrated notable activity against a range of bacterial and fungal pathogens.

Antibacterial Activity

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key indicators of a compound's antibacterial efficacy. The data below summarizes the activity of various analogs against both Gram-positive and Gram-negative bacteria.

Compound/Analog	Bacteria	MIC (µg/mL)	MBC (µg/mL)	Reference
2-hydroxybenzoic acid (Salicylic acid)	E. coli O157	1000	-	[1]
Benzoic acid	E. coli O157	1000	-	[1]
1-isopropyl-3-pentanoyl-5-methyl-benzimidazolone (5-07)	B. cereus	25.0	-	[2][3]
	B. subtilis	12.5	-	[2][3]
	S. aureus	50.0	-	[2][3]
	E. coli	50.0	-	[2][3]
	P. aeruginosa	100.0	-	[2][3]
1-isopropyl-3-(4-chlorobenzoyl)-5-methyl-benzimidazolone (5-19)	B. cereus	6.25	-	[2][3]
	B. subtilis	12.5	-	[2][3]
	S. aureus	12.5	-	[2][3]
	E. coli	50.0	-	[2][3]
	P. aeruginosa	100.0	-	[2][3]
1,3-bis(aryloxy)propan-2-amine (CPD20)	S. pyogenes	2.5	2.5	[4]

S. aureus	2.5	2.5	[4]
MRSA strains	2.5	2.5	[4]
E. faecalis	5	5	[4]
3-[(2-hydroxyphenyl)aminomethyl]butanoic acid derivatives (9a-c)	S. aureus	62.5	- [5]
M. luteum	62.5	-	[5]
2-(2'-isopropyl-5'-methoxyphenyl)acetate-L-Phe-OMe (Compound 6)	P. aeruginosa	- (16 mm inhibition)	- [6]
S. aureus	- (19 mm inhibition)	-	[6]

Antifungal Activity

Several analogs have also been screened for their effectiveness against fungal pathogens, with some exhibiting potent activity.

Compound/Analog	Fungus	MIC (µg/mL)	EC50 (µg/mL)	Reference
2-aminobenzoic acid derivative (Compound 1)	C. albicans	70	-	[7]
2-aminobenzoic acid derivative (Compound 2)	C. albicans	70	-	[7]
1-isopropyl-3-(4-chlorophenoxy)acetyl-5-methyl-benzimidazolone (5-12)	B. cinerea	-	10.68	[2][3]
1-isopropyl-3-(4-chlorobenzoyl)-5-methyl-benzimidazolone (5-19)	B. cinerea	-	14.23	[2][3]
2-(2'-isopropyl-5'-methylphenoxy)acetyl-L-Val-OMe (Compound 13)	C. albicans	- (18 mm inhibition)	-	[6]
2-(2'-isopropyl-5'-methylphenoxy)acetyl-L-Ala-OMe (Compound 14)	C. albicans	- (16 mm inhibition)	-	[6]

Cytotoxic Activity of Analogs

The cytotoxic potential of benzoate derivatives has been evaluated against various human cancer cell lines. The half-maximal lethal concentration (LC50) is a common measure of a compound's cytotoxicity.

Compound/Analog	Cell Line	LC50 (mM)	Reference
Methyl benzoate	HEK293 (Human embryonic kidney)	8.16	[8]
CACO2 (Human colorectal adenocarcinoma)	9.01	[8]	
SH-SY5Y (Human neuroblastoma)	9.12	[8]	
Ethyl benzoate	HEK293	5.86	[8]
Vinyl benzoate	HEK293	1.94	[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key biological assays cited in this guide.

Antimicrobial Susceptibility Testing

Broth Microdilution Method (for MIC determination)[4]

- **Preparation of Bacterial Inoculum:** Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 5×10^5 CFU/mL) in an appropriate broth medium (e.g., Mueller-Hinton Broth).
- **Compound Dilution:** The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
- **Inoculation:** The standardized bacterial inoculum is added to each well containing the diluted compounds.
- **Incubation:** The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

- **MIC Determination:** The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Agar Disc Diffusion Method[6]

- **Preparation of Agar Plates:** A standardized bacterial or fungal suspension is uniformly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
- **Disc Application:** Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound.
- **Disc Placement:** The impregnated discs are placed on the surface of the inoculated agar plates.
- **Incubation:** The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
- **Measurement of Inhibition Zone:** The diameter of the clear zone of growth inhibition around each disc is measured in millimeters.

Cytotoxicity Assays

WST-1 Assay[8]

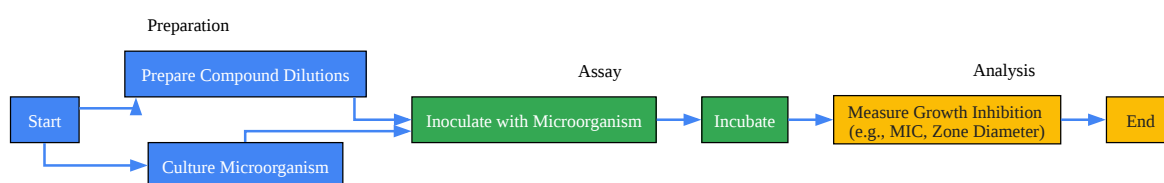
- **Cell Seeding:** Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-48 hours).
- **WST-1 Reagent Addition:** The WST-1 reagent is added to each well and the plate is incubated for a further 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt WST-1 to formazan.
- **Absorbance Measurement:** The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The amount of formazan dye formed is directly proportional to the number of metabolically active cells.

Crystal Violet Assay[8]

- **Cell Seeding and Treatment:** Similar to the WST-1 assay, cells are seeded and treated with the test compound.
- **Cell Fixation:** After treatment, the culture medium is removed, and the cells are fixed with a solution such as methanol.
- **Staining:** The fixed cells are stained with a crystal violet solution.
- **Washing:** Excess stain is washed away with water.
- **Solubilization and Measurement:** The stained cells are dissolved in a solvent like methanol, and the intensity of the color is measured at a specific wavelength (e.g., 595 nm). The absorbance is proportional to the number of adherent, viable cells.

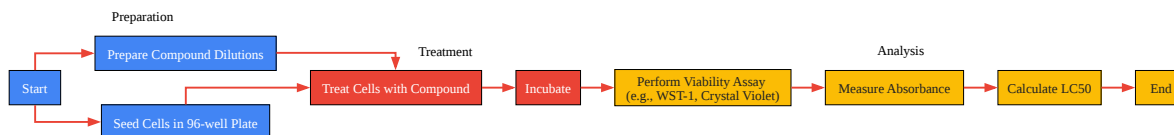
Visualized Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for antimicrobial and cytotoxicity testing.



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Caption: Workflow for Antimicrobial Susceptibility Testing.



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Caption: Workflow for In Vitro Cytotoxicity Assays.

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